molecular formula C12H17N B13010962 (2,4-Dimethylphenyl)cyclopropylmethylamine CAS No. 54398-66-2

(2,4-Dimethylphenyl)cyclopropylmethylamine

Cat. No.: B13010962
CAS No.: 54398-66-2
M. Wt: 175.27 g/mol
InChI Key: MTHDHHKEPLZOAB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)cyclopropylmethylamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclopropylmethylamine, where the cyclopropyl group is attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,4-Dimethylphenyl)cyclopropylmethylamine involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours . After the reaction, the mixture is cooled to room temperature, and the product is extracted and purified.

Industrial Production Methods

For industrial production, the synthesis method described above can be scaled up. The use of cyclopropyl nitrile as a starting material and the reduction with sodium borohydride/nickel dichloride system offers advantages such as cheap raw materials, mild reaction conditions, and simple post-treatment, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)cyclopropylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2,4-Dimethylphenyl)cyclopropylmethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)cyclopropylmethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

54398-66-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclopropyl-(2,4-dimethylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12H,4-5,13H2,1-2H3

InChI Key

MTHDHHKEPLZOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2CC2)N)C

Origin of Product

United States

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